2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal is a highly fluorinated aldehyde with the molecular formula C7H3F13O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal typically involves the fluorination of heptanal or its derivatives. One common method is the direct fluorination of heptanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorinated solvent at low temperatures to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as:
Preparation of Heptanal: Heptanal is synthesized from heptane through oxidation.
Fluorination: Heptanal is fluorinated using elemental fluorine or a fluorinating agent in a controlled environment.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoic acid.
Reduction: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and delivery systems due to its unique properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and interactions of the compound. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A similar compound with an epoxide group instead of an aldehyde group.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A related compound with an acrylate functional group.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol: The corresponding alcohol derivative.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal is unique due to its aldehyde functional group combined with a high degree of fluorination. This combination imparts distinct reactivity and properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYONDXERNIFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CHO, C7HF13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Heptanal, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471942 | |
Record name | Perfluoroheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63967-41-9 | |
Record name | Perfluoroheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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